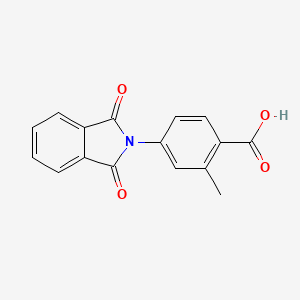![molecular formula C8H7BrN2 B1443546 8-溴-2-甲基咪唑并[1,2-a]吡啶 CAS No. 1194374-75-8](/img/structure/B1443546.png)
8-溴-2-甲基咪唑并[1,2-a]吡啶
描述
8-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It is known for its diverse biological activities and is used in various scientific research applications.
科学研究应用
8-Bromo-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
8-Bromo-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against mdr-tb and xdr-tb . This suggests that 8-Bromo-2-methylimidazo[1,2-a]pyridine may interact with targets that play a crucial role in the survival and proliferation of these bacteria.
Biochemical Pathways
Given the compound’s potential anti-tuberculosis activity, it may interfere with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .
Pharmacokinetics
Other imidazo[1,2-a]pyridine derivatives have shown compatible pharmacokinetic and safety profiles with once-daily dosing , suggesting that 8-Bromo-2-methylimidazo[1,2-a]pyridine might have similar properties.
Result of Action
Given its potential anti-tuberculosis activity, it may lead to a reduction in the bacterial load of tuberculosis bacteria .
生化分析
Biochemical Properties
8-Bromo-2-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 8-Bromo-2-methylimidazo[1,2-a]pyridine can bind to DNA and RNA, potentially affecting gene expression and protein synthesis.
Cellular Effects
The effects of 8-Bromo-2-methylimidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 8-Bromo-2-methylimidazo[1,2-a]pyridine can alter gene expression by binding to specific DNA sequences, leading to changes in the transcriptional activity of target genes . These effects can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 8-Bromo-2-methylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction . Additionally, 8-Bromo-2-methylimidazo[1,2-a]pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of 8-Bromo-2-methylimidazo[1,2-a]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to 8-Bromo-2-methylimidazo[1,2-a]pyridine can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 8-Bromo-2-methylimidazo[1,2-a]pyridine vary with different dosages. Low doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse outcomes . For example, high doses of 8-Bromo-2-methylimidazo[1,2-a]pyridine can cause liver and kidney damage in rodents, indicating a threshold effect for toxicity . Additionally, the compound’s impact on metabolic pathways and gene expression can be dose-dependent, with higher doses leading to more pronounced changes .
Metabolic Pathways
8-Bromo-2-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting molecules. Additionally, 8-Bromo-2-methylimidazo[1,2-a]pyridine can affect the metabolism of other compounds by competing for the same enzymatic pathways .
Transport and Distribution
The transport and distribution of 8-Bromo-2-methylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, 8-Bromo-2-methylimidazo[1,2-a]pyridine can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 8-Bromo-2-methylimidazo[1,2-a]pyridine is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, 8-Bromo-2-methylimidazo[1,2-a]pyridine can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which leads to the substitution of a hydrogen atom at the 8th position with a bromine atom . The reaction conditions include the use of sodium carbonate in methanol to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-2-methylimidazo[1,2-a]pyridine are not widely documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.
化学反应分析
Types of Reactions
8-Bromo-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
相似化合物的比较
8-Bromo-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Has the bromine atom at the 3rd position instead of the 8th.
2-Amino-1-propargylpyridinium bromide: Contains an amino group and a propargyl group.
The uniqueness of 8-Bromo-2-methylimidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
8-bromo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBVBQXNUXOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)



![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)






![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
